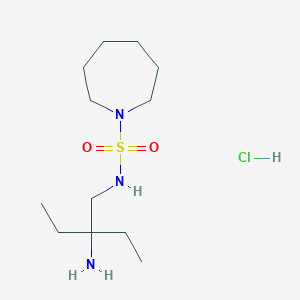![molecular formula C15H18F3NO2 B7632533 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide](/img/structure/B7632533.png)
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide, also known as YH249, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has the potential to be used in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In
Wirkmechanismus
The mechanism of action of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves the inhibition of a specific protein target, which is involved in various cellular processes, including cell growth, survival, and differentiation. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide binds to this protein target with high affinity and specificity, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of tumor growth, the suppression of inflammation, and the modulation of immune responses.
Biochemical and physiological effects:
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide is metabolized primarily through hepatic metabolism and excreted renally. In preclinical studies, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown low toxicity and no significant adverse effects on normal tissues and organs. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to penetrate the blood-brain barrier, suggesting its potential utility in the treatment of central nervous system disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has several advantages for lab experiments, including its high potency and specificity, its favorable pharmacokinetic profile, and its low toxicity. However, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide also has some limitations, including its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. In addition, the high cost of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. One area of interest is the optimization of the synthesis method to improve the yield and scalability of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide production. Another area of interest is the elucidation of the molecular mechanisms underlying the antitumor, anti-inflammatory, and immunomodulatory effects of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide. Further preclinical studies are also needed to evaluate the efficacy and safety of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in various disease models, including in vivo models of cancer, inflammation, and autoimmune disorders. Finally, clinical trials are needed to evaluate the potential utility of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide in the treatment of human diseases.
Synthesemethoden
The synthesis of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide involves several steps, including the preparation of 2-hydroxycyclopentanone, the synthesis of 3-(2-hydroxycyclopentyl)propylamine, and the coupling of the resulting amine with 2,3,6-trifluorobenzoyl chloride. The final product is obtained through purification and crystallization. The synthesis method has been optimized and validated, and the purity and identity of 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide have been confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has shown potent antitumor activity, inhibiting the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has also been shown to induce apoptosis and inhibit angiogenesis in tumor cells. In inflammation and autoimmune models, 2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide has demonstrated anti-inflammatory and immunomodulatory effects, reducing the production of pro-inflammatory cytokines and inhibiting the activation of immune cells.
Eigenschaften
IUPAC Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2/c16-10-6-7-11(17)14(18)13(10)15(21)19-8-2-4-9-3-1-5-12(9)20/h6-7,9,12,20H,1-5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWFQJITCNEQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CCCNC(=O)C2=C(C=CC(=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-trifluoro-N-[3-(2-hydroxycyclopentyl)propyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
![N-[4-fluoro-3-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)phenyl]acetamide](/img/structure/B7632455.png)





![1,3-Diethyl-2-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]guanidine](/img/structure/B7632503.png)
![N-[[6-(2,2-difluoroethoxy)pyridin-2-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7632515.png)
![N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide](/img/structure/B7632517.png)
![N-[2-(4-fluoro-3-methoxyphenyl)ethyl]-3-methylpiperidine-3-carboxamide](/img/structure/B7632521.png)
![3-amino-N-[(2-ethoxyphenyl)methyl]-N-methylbicyclo[2.2.1]heptane-2-carboxamide;hydrochloride](/img/structure/B7632525.png)
![3-Ethoxy-7-(3-methyl-1,2,4-thiadiazol-5-yl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B7632534.png)
